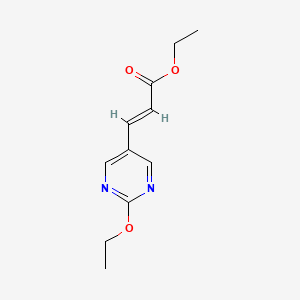

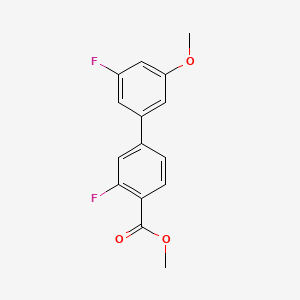

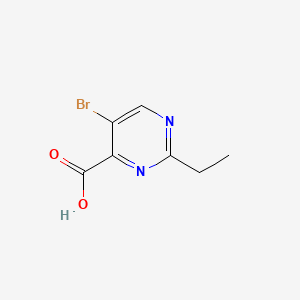

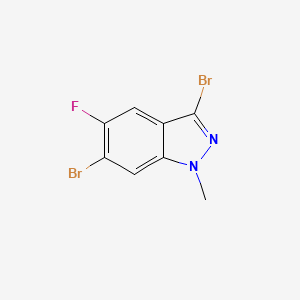

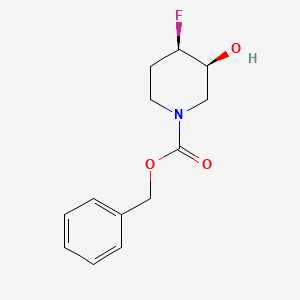

![molecular formula C9H15ClN2 B596023 Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 1363383-01-0](/img/structure/B596023.png)

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the molecular formula C9H15ClN2 . It is a derivative of 9-azabicyclo[3.3.1]nonane .

Synthesis Analysis

A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed . Another protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane (ABCN) derivatives from 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs) through an unprecedented cascade reaction has been developed by simply refluxing the mixture of the substrates .

Molecular Structure Analysis

The molecular structure of Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride can be analyzed based on its InChI code and Canonical SMILES . The InChI code is InChI=1S/C8H15N.ClH/c1-3-7-5-2-6-8 (4-1)9-7;/h7-9H,1-6H2;1H and the Canonical SMILES is C1CC2CCCC (C1)N2.Cl .

Chemical Reactions Analysis

The 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) exhibits a highly active nature compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds .

Physical And Chemical Properties Analysis

The molecular weight of Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride is 161.67 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass and monoisotopic mass are 161.0971272 g/mol . The topological polar surface area is 12 Ų .

Applications De Recherche Scientifique

Synthesis and Biological Activities of Heterocyclic Compounds

Research on derivatives of 3-azabicyclo [3.3.1] nonanones, which share a similar bicyclic structure to Exo-3-cyano-9-azabicyclo[3.3.1]nonane, highlights the synthesis and potential biological activities of these compounds. These heterocyclic compounds have shown significant antibacterial and antifungal activities, suggesting that similar frameworks, including Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride, could have applications in developing new antimicrobial agents (Mazimba & Mosarwa, 2015).

Photocatalytic and Microwave-Assisted Catalytic Processes

The oxidation processes, including photocatalytic and microwave-assisted catalytic oxidation, are essential in the chemical industry for producing various compounds. Research in this area, particularly on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil, may share relevance with the oxidation reactions involving bicyclic compounds like Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride. These studies underscore the potential of employing similar compounds in catalysis and synthesis processes within the chemical and materials science fields (Abutaleb & Ali, 2021).

Antimicrobial Compounds from Cyanobacteria

Investigations into cyanobacteria-derived compounds have identified numerous molecules with antimicrobial activities. While the primary focus is on different chemical classes, the research approach and methodologies employed to isolate and characterize these compounds could be applicable to studying Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride. Such studies indicate the potential for discovering novel antimicrobial agents from unique chemical frameworks (Swain, Paidesetty, & Padhy, 2017).

Chemical Synthesis and Medicinal Chemistry

The synthesis and pharmacological exploration of 2-oxo-3-cyanopyridine derivatives underscore the significance of cyanopyridine structures in drug discovery, including their roles as anticancer, antibacterial, and antifungal agents. This body of work suggests a methodology for approaching the synthesis and potential medicinal applications of complex cyanated compounds, which could be extended to Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride (Ghosh et al., 2015).

Propriétés

IUPAC Name |

(1S,5R)-9-azabicyclo[3.3.1]nonane-3-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c10-6-7-4-8-2-1-3-9(5-7)11-8;/h7-9,11H,1-5H2;1H/t7?,8-,9+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHOCZOVCXRYEA-QGGRMKRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC(C[C@H](C1)N2)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)

![Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)](/img/structure/B595947.png)

![4-(5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B595959.png)

![3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B595960.png)